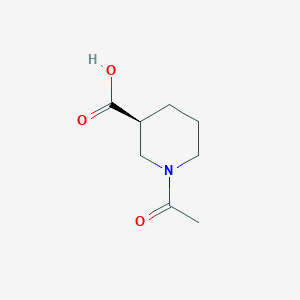

(3S)-1-acetylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-1-acetylpiperidine-3-carboxylic acid is a chiral compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the nitrogen atom and a carboxylic acid group at the third carbon atom in the piperidine ring. The (3S) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes, use of catalysts, and green chemistry principles to minimize waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-1-acetylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of piperidine, including (3S)-1-acetylpiperidine-3-carboxylic acid, exhibit significant antibacterial properties. These compounds have been studied as potential β-lactamase inhibitors, which could enhance the efficacy of β-lactam antibiotics against resistant bacterial strains . The compound's structural features allow it to interact effectively with bacterial enzymes, providing a pathway for developing new antibacterial agents.

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in creating complex molecules with therapeutic potential. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory agents .

Chemical Synthesis

Synthesis of Piperidine Derivatives

The compound is pivotal in the synthesis of various piperidine derivatives, which are widely used in drug development. Recent advancements highlight methods for synthesizing fluorinated piperidines through asymmetric hydrogenation processes involving this compound as a starting material. These derivatives have shown promise in treating conditions such as depression and anxiety disorders .

Catalytic Reactions

this compound has been employed in catalytic reactions to produce chiral compounds. Its use in enantioselective reactions is particularly noteworthy, as it enables the formation of specific stereoisomers that are crucial for the biological activity of many drugs .

Case Studies

Mécanisme D'action

The mechanism of action of (3S)-1-acetylpiperidine-3-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R)-1-acetylpiperidine-3-carboxylic acid: The enantiomer of (3S)-1-acetylpiperidine-3-carboxylic acid with a different spatial arrangement of substituents.

1-acetylpiperidine-4-carboxylic acid: A similar compound with the carboxylic acid group at the fourth carbon atom.

1-acetylpiperidine-2-carboxylic acid: A similar compound with the carboxylic acid group at the second carbon atom.

Uniqueness

This compound is unique due to its specific (3S) configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomers and positional isomers. This uniqueness makes it valuable in chiral synthesis and as a potential lead compound in drug discovery.

Activité Biologique

(3S)-1-acetylpiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of both an acetyl group and a carboxylic acid functional group, is being explored for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is C8H13NO3, with a molecular weight of approximately 171.19 g/mol. Its structure includes a six-membered nitrogen-containing piperidine ring, which is known for its presence in various biologically active compounds, including some used in treating neurological disorders.

Key Structural Features:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen. |

| Acetyl Group | Enhances lipophilicity and biological activity. |

| Carboxylic Acid Group | Facilitates interactions with biological targets. |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: Achieved through cyclization reactions.

- Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride.

- Carboxylation: The carboxylic acid group is added via carboxylation reactions or using precursors containing carboxylic acid functionalities.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or alteration of receptor signaling pathways, which may have implications for therapeutic applications.

Potential Applications

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Cytotoxicity Studies: A study on similar piperidine derivatives showed promising results in inhibiting tumor growth in vitro, with some compounds demonstrating lower toxicity to mammalian cells compared to conventional treatments .

- Pharmacokinetics: Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have shown favorable profiles, suggesting that this compound may also exhibit good bioavailability and brain permeability .

Propriétés

IUPAC Name |

(3S)-1-acetylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPIDTOGVIDBLN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.